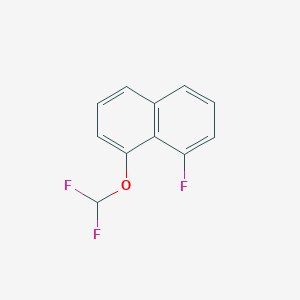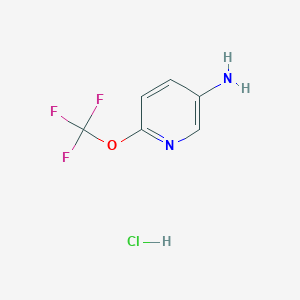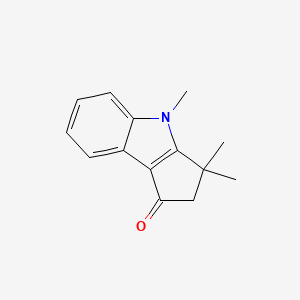
Azepan-1-yl(morpholin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepan-1-yl(morpholin-3-yl)methanone is a heterocyclic compound that belongs to the class of morpholines and azepanes It is characterized by the presence of both an azepane ring and a morpholine ring, linked by a methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl(morpholin-3-yl)methanone typically involves the reaction of azepane derivatives with morpholine derivatives under specific conditions. One common method involves the acylation of azepane with morpholin-3-ylmethanone using acylation reagents such as carbodiimides or ketenes . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, involving steps such as purification by recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Azepan-1-yl(morpholin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Ammonia in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted azepane or morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Azepan-1-yl(morpholin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Azepan-1-yl(morpholin-3-yl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azepan-1-yl(morpholin-3-yl)methanone: Characterized by the presence of both azepane and morpholine rings.
3-(Azepan-1-yl)propyloxy-linked benzothiazole derivative: Similar structure with a benzothiazole ring instead of a morpholine ring.
Pyrrolidin-1-yl(6-(5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone: Contains pyrrolidine and benzothiazole rings.
Uniqueness
This compound is unique due to its combination of azepane and morpholine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C11H20N2O2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
azepan-1-yl(morpholin-3-yl)methanone |
InChI |
InChI=1S/C11H20N2O2/c14-11(10-9-15-8-5-12-10)13-6-3-1-2-4-7-13/h10,12H,1-9H2 |
InChI-Schlüssel |
VWZURGPMGQTHHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C(=O)C2COCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


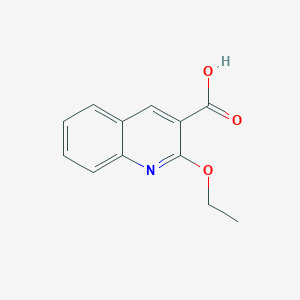



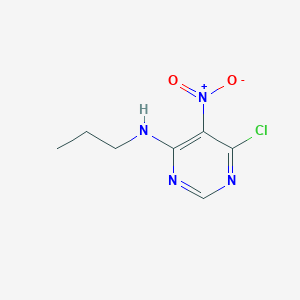
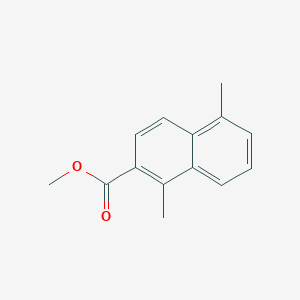
![2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B11890189.png)
